molecular formula C7H2ClF5 B1363454 3-Chloro-4,5-difluorobenzotrifluoride CAS No. 77227-99-7

3-Chloro-4,5-difluorobenzotrifluoride

Cat. No.: B1363454
CAS No.: 77227-99-7
M. Wt: 216.53 g/mol
InChI Key: RZMVFJHGONCXQR-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-difluorobenzotrifluoride can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,2,3-trifluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,5-difluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluorobenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electronegative fluorine atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,3-difluorobenzene
  • 1-Chloro-2,3,4-trifluorobenzene
  • 1-Chloro-2,3,5-trifluorobenzene
  • 1-Chloro-2,3,6-trifluorobenzene

Uniqueness

3-Chloro-4,5-difluorobenzotrifluoride is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVFJHGONCXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073640
Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77227-99-7
Record name 3-Chloro-4,5-difluorobenzotrifluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2,3-difluoro-5-(trifluoromethyl)-
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Record name 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene
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Record name 77227-99-7
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Synthesis routes and methods I

Procedure details

reacting the 3,5-dichloro-4-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzotrifluoride compound prepared in step (B) with an alkali metal fluoride to form the corresponding 3-chloro-4,5-difluorobenzonitrile or 3-chloro-4,5-difluorobenzotrifluoride compound.
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Synthesis routes and methods II

Procedure details

A mixture of 55 parts of anhydrous potassium fluoride and 45.32 parts of 3,5-dichloro-4-fluorobenzotrifluoride in 291 parts of sulfolane was heated and maintained at about 216° to 256° for a period of about 55 hours, while product vapors were removed through a distillation column at a head temperature of about 130°-150° C. A total of 32.02 parts of distillate was collected and analyzed by gas chromatography/mass spectrometry. The distillate was found to be 25.1 percent 3,5-dichloro-4-fluorobenzotrifluoride; 65.9 percent 3-chloro-4,5-difluorobenzotrifluoride; 8.6 percent 3,4,5-trifluorobenzotrifluoride and trace amounts of 4-chloro-3,5-difluorobenzotrifluoride. The desired 3-chloro-4,5-difluorobenzotrifluoride was isolated by distillation (b.p. 122° C.) to recover it in essentially pure form (greater than 99 percent pure). The 3,5-dichloro-4-fluoro isomer is recycled.
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55
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Synthesis routes and methods III

Procedure details

reacting the 3,5-dichloro-4-fluorobenzotrifluoride product of step (B) with potassium fluoride in the liquid phase at a temperature of about 170° to about 270° Celsius to form 3-chloro-4,5-difluorobenzotrifluoride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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